molecular formula C21H17F4N3O2S B6520336 N'-(3-fluoro-4-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide CAS No. 896367-65-0

N'-(3-fluoro-4-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide

Cat. No.: B6520336
CAS No.: 896367-65-0
M. Wt: 451.4 g/mol
InChI Key: NDXTZHFTROEDQB-UHFFFAOYSA-N
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Description

This compound features a bifunctional ethanediamide scaffold bridging a 3-fluoro-4-methylphenyl group and a thiazole ring substituted with a 4-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F4N3O2S/c1-12-2-7-15(10-17(12)22)27-19(30)18(29)26-9-8-16-11-31-20(28-16)13-3-5-14(6-4-13)21(23,24)25/h2-7,10-11H,8-9H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXTZHFTROEDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Aromatic Rings

  • N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide ()
    • Key Differences :
  • Halogen substituent : The target compound has a 3-fluoro group, whereas this analog uses 3-chloro . Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and enhance binding affinity compared to chlorine.
  • Aromatic substitution: The thiazole-linked phenyl group in the target compound is 4-(trifluoromethyl), while the analog has a 4-methoxy group. Structural Implications:
  • The ethanediamide bridge in both compounds suggests a preference for rigid, planar conformations, which could influence interactions with biological targets such as enzymes or receptors.

Benzothiazole Derivatives ()

  • Examples: N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide and analogs. Core Heterocycle: The target compound uses a thiazole ring, while these derivatives feature a benzothiazole core. Benzothiazoles generally exhibit enhanced aromaticity and conjugation, which may alter UV absorption properties and redox stability. Functional Groups: The trifluoromethyl group in both compounds highlights its prevalence in agrochemical design due to its resistance to metabolic degradation.

Pesticide Analogs ()

  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :
    • Amide Linkage : Flutolanil uses a single amide bond, whereas the target compound employs an ethanediamide bridge. The latter’s dual amide groups may enable chelation or multidentate interactions with metal ions in biological systems.
    • Substituents : Both compounds incorporate trifluoromethyl groups, but flutolanil’s isopropyloxy group contrasts with the target’s 3-fluoro-4-methylphenyl group. This difference could influence solubility and soil adsorption properties in agricultural applications .

Electronic Effects

  • Trifluoromethyl vs. Methoxy groups, being electron-donating, may reduce such stabilization but improve solubility in polar solvents .

Tautomerism and Stability ()

  • This structural rigidity may confer greater stability under physiological conditions, reducing unintended metabolic transformations .

Data Table: Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Functional Groups Potential Applications
Target Compound Thiazole-ethyl-ethanediamide 3-Fluoro-4-methylphenyl; 4-(trifluoromethyl)phenyl Ethanediamide Agrochemicals, pharmaceuticals
Analog Thiazolo-triazole-ethyl-ethanediamide 3-Chloro-4-methylphenyl; 4-methoxyphenyl Ethanediamide Polymer additives, bioactive agents
Flutolanil () Benzamide 3-Isopropyloxy; 2-(trifluoromethyl)phenyl Amide Fungicide
Benzothiazole Derivative () Benzothiazole 4-Methoxyphenyl; trifluoromethyl Acetamide Herbicides, antimicrobials

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